molecular formula C8H13N B2736801 Tricyclo[3.2.1.0,2,4]octan-3-amine CAS No. 90642-11-8

Tricyclo[3.2.1.0,2,4]octan-3-amine

Cat. No.: B2736801
CAS No.: 90642-11-8
M. Wt: 123.199
InChI Key: RKSWLMCWQKHBKD-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0,2,4]octan-3-amine is a specialized organic compound with the molecular formula C8H13N and a molecular weight of 123.20 g/mol . It is characterized by its unique and rigid tricyclic scaffold, which provides a three-dimensional structure highly valued in modern chemical research . This amine is classified as an Organic Building Block and is primarily utilized in the synthesis and development of more complex chemical entities . Its distinct structure makes it a compound of interest in various scientific fields, including medicinal chemistry for investigating new pharmacophores, and in materials science for creating novel polymers and frameworks . The compound should be handled with care, as it may cause skin and eye irritation and specific target organ toxicity upon prolonged exposure . For safe handling, use personal protective equipment and ensure good ventilation or inert atmosphere storage . This product is intended for research and development use only. It is not intended for human or veterinary use, nor is it approved by the FDA for the prevention, treatment, or cure of any medical condition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[3.2.1.02,4]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSWLMCWQKHBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tricyclo 3.2.1.0,2,4 Octan 3 Amine and Its Functionalized Derivatives

De Novo Construction of the Tricyclic Amine Core

The synthesis of the tricyclo[3.2.1.02,4]octane skeleton is a key challenge, often addressed through multi-step sequences that build the intricate ring system from simpler precursors.

Multi-Step Linear and Convergent Synthesis Strategies

Linear and convergent strategies are employed to assemble the tricyclo[3.2.1.02,4]octane framework. These often involve the initial construction of a bicyclic intermediate, which is then elaborated to form the final tricyclic structure. For instance, a common precursor is a substituted bicyclo[2.2.1]heptene or bicyclo[3.2.1]octane system.

One approach begins with the Diels-Alder reaction of a cyclopentadiene (B3395910) derivative with a suitable dienophile to form a norbornene-type structure. Subsequent functional group manipulations and ring-closing reactions lead to the desired tricyclic system. For example, the reaction of 5-hydroxymethylnorbornene can be used to generate key intermediates. lookchem.com

Convergent strategies aim to bring together two or more complex fragments in the later stages of the synthesis, which can be more efficient for creating a library of analogs. These strategies often rely on robust and high-yielding coupling reactions to connect the fragments.

Cyclization Reactions for Ring System Formation

The formation of the defining cyclopropane (B1198618) ring in the tricyclo[3.2.1.02,4]octane system is a critical step. Various cyclization reactions are utilized to achieve this.

Intramolecular Cyclopropanation: This is a widely used method where a suitably functionalized bicyclic precursor undergoes an intramolecular reaction to form the three-membered ring. For example, the treatment of a bicyclo[3.2.1]octenyl bromide with a radical initiator like tributyltin hydride and AIBN can lead to a 3-exo-trig radical cyclization, exclusively forming the tricyclic ketone. rsc.org

Diels-Alder/Cyclopropane Ring Opening Sequence: An alternative strategy involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene to form a tricyclo[3.2.1.02,7]octane intermediate. mdpi.com Subsequent regioselective cleavage of the cyclopropane ring can then be used to generate functionalized bicyclo[3.2.1]octane systems, which can be further elaborated. mdpi.com

Anionically Induced Domino Reactions: The reaction of kinetically controlled generated lithium dienolates with chiral α-chloro-α,β-unsaturated esters can lead to the formation of enantiomerically pure tricyclo[3.2.1.02,7]octanes. researchgate.net

Table 1: Key Cyclization Strategies for Tricyclo[3.2.1.02,4]octane Core
Reaction TypeStarting MaterialKey Reagents/ConditionsIntermediate/ProductReference
Radical CyclizationBicyclo[3.2.1]octenyl bromideTributyltin hydride, AIBNTricyclic ketone rsc.org
Intramolecular Diels-Alder5-vinyl-1,3-cyclohexadieneHeat or Lewis acidTricyclo[3.2.1.02,7]octane mdpi.com
Anionic Domino ReactionLithium dienolate and chiral α-chloro-α,β-unsaturated ester-Enantiomerically pure tricyclo[3.2.1.02,7]octane researchgate.net

Regioselective and Stereoselective Functionalization of the Tricyclo[3.2.1.02,4]octane Skeleton

Once the core tricyclic skeleton is formed, regioselective and stereoselective functionalization is crucial for introducing the desired amine group and other substituents. The strained nature of the ring system often directs the approach of reagents, allowing for a high degree of stereocontrol.

For example, the reduction of a tricyclic ketone can be highly stereoselective, leading to the formation of a specific alcohol isomer. lookchem.com This alcohol can then be converted to the amine via standard functional group interconversions, such as a Mitsunobu reaction or conversion to a sulfonate followed by displacement with an azide (B81097) and subsequent reduction. The corner bromination of 2-methyl-endo-tricyclo[3.2.1.02,4]octane demonstrates the regioselectivity possible on this scaffold, leading to specific dibromo-bicyclo[3.2.1]octane and dibromo-bicyclo[2.2.2]octane derivatives depending on the reaction conditions. acs.org

Asymmetric Synthesis and Enantioselective Access to Chiral Tricyclo[3.2.1.02,4]octan-3-amine

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric methods to access enantiomerically pure tricyclo[3.2.1.02,4]octan-3-amine is of significant importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries can be appended to a precursor molecule to direct the stereochemical outcome of a key reaction. tcichemicals.com After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral tricyclo[3.2.1.02,4]octan-3-amine, a chiral auxiliary could be attached to a bicyclic precursor to influence the facial selectivity of the cyclopropanation reaction or a subsequent functionalization step. For instance, the use of chiral α-bromo α,β-unsaturated esters derived from Sharpless asymmetric dihydroxylation allows for the diastereoselective synthesis of functionalized tricyclo[3.2.1.02,7]octanes. researchgate.net

Catalytic Asymmetric Methodologies

Catalytic asymmetric methods offer a more atom-economical approach to enantiomerically pure compounds. d-nb.info These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

For the synthesis of the tricyclo[3.2.1.02,4]octane system, a catalytic asymmetric cyclopropanation of a bicyclic olefin could be a viable strategy. While specific examples for the direct catalytic asymmetric synthesis of tricyclo[3.2.1.02,4]octan-3-amine are not extensively reported, the principles of asymmetric catalysis are applicable. For example, chiral rhodium or copper catalysts are well-known for their ability to catalyze asymmetric cyclopropanation reactions with high enantioselectivity. unl.pt A palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been used to construct multifunctional chiral bicyclo[3.2.1]octanes, which could serve as precursors to the target molecule. researchgate.net

Table 2: Asymmetric Approaches to Chiral Tricyclo[3.2.1.02,4]octane Derivatives
ApproachKey StrategyExample/Potential ApplicationReference
Chiral Auxiliary-MediatedUse of chiral α-bromo α,β-unsaturated estersDiastereoselective synthesis of functionalized tricyclo[3.2.1.02,7]octanes researchgate.net
Catalytic AsymmetricAsymmetric cyclopropanationPotential use of chiral Rh or Cu catalysts on a bicyclic olefin precursor unl.pt
Catalytic AsymmetricAsymmetric tandem Heck/carbonylationSynthesis of chiral bicyclo[3.2.1]octane precursors researchgate.net

Diastereoselective Pathways to Functionalized Tricyclic Products

The synthesis of functionalized tricyclo[3.2.1.0,2,4]octane derivatives with specific biological or chemical properties often hinges on the precise control of stereochemistry. Diastereoselective synthetic routes are therefore critical for accessing enantiomerically pure and structurally defined products.

A key strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, a gram-scale stereoselective synthesis of an amino-carboxylic acid with a 3-azabicyclo[3.2.1]octane system, a related bridged structure, has been achieved using (R)-1-phenylethylamine as a chiral auxiliary. This highlights the power of chiral auxiliaries in controlling the formation of specific diastereomers.

Another powerful approach is the anionically induced domino reaction of chiral α-bromo α,β-unsaturated esters with lithium dienolates. researchgate.net This method has been used to create functionalized tricyclo[3.2.1.0,2,7]octanes with high diastereoselectivity (de ≥ 95%). researchgate.net The stereochemical course of these cascade reactions is highly dependent on the geometry of the starting unsaturated ester. researchgate.net

Furthermore, the intramolecular Diels-Alder reaction is a cornerstone in the synthesis of related tricyclic systems. For example, the monoterpene carvone (B1668592) can be converted into the tricyclo[3.2.1.0,2,7]octane system. researchgate.net This transformation involves a key intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate. researchgate.net The stereochemistry of the final product is dictated by the facial selectivity of this cycloaddition.

The table below summarizes some approaches for achieving diastereoselectivity in the synthesis of tricyclic systems.

Method Key Reagents/Steps Outcome Reference
Chiral Auxiliary(R)-1-phenylethylamineGram-scale stereoselective synthesis
Domino ReactionChiral α-bromo α,β-unsaturated esters, Lithium dienolatesHigh diastereomeric excess (≥ 95% de) researchgate.net
Intramolecular Diels-Alder5-vinyl-1,3-cyclohexadiene intermediate from carvoneFormation of tricyclo[3.2.1.0,2,7]octane system researchgate.net

Post-Synthetic Modification and Derivatization of the Amine Functionality

The primary amine group of tricyclo[3.2.1.0,2,4]octan-3-amine is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives for various applications.

Amine Transformations and Protecting Group Strategies

The primary amine can be readily modified through standard organic reactions such as alkylation, acylation, and sulfonylation. Protecting the amine group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its straightforward removal. fishersci.co.ukorganic-chemistry.org

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction is often performed in solvents like water, THF, or acetonitrile (B52724) at room temperature. fishersci.co.uk

Deprotection: The Boc group is labile under acidic conditions and is commonly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (B109758) (DCM) or ethyl acetate. fishersci.co.uk

The benzyl (B1604629) (Bn) group is another popular choice for amine protection, introduced via reaction with a benzyl halide in the presence of a base like potassium carbonate. fishersci.co.uk Deprotection is typically achieved through hydrogenolysis.

Protecting Group Protection Reagent Common Deprotection Conditions Reference
Boc (tert-butoxycarbonyl)(Boc)₂O, Base (e.g., NaOH, DMAP)Trifluoroacetic acid (TFA) or HCl fishersci.co.ukorganic-chemistry.org
Cbz (Benzyloxycarbonyl)Benzyl chloroformate, BaseHydrogenolysis (e.g., H₂, Pd/C)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, BasePiperidine
Benzyl (Bn)Benzyl bromide, Base (e.g., K₂CO₃)Hydrogenolysis (e.g., H₂, Pd/C) fishersci.co.uk

Synthesis of Tricyclo[3.2.1.0,2,4]octane-3-carboxylic Acid Analogues

The conversion of the amine functionality to a carboxylic acid opens up new avenues for derivatization. While direct oxidation of the amine is challenging, a common strategy involves the conversion of the amine to a more suitable functional group for subsequent transformation. For instance, the amine could potentially be converted to a nitrile, which can then be hydrolyzed to the carboxylic acid. The existence of tricyclo[3.2.1.0,2,4]octane-3-carboxylic acid is noted in chemical databases. accelachem.com The related tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is a known compound that serves as a building block in organic synthesis. Its synthesis often involves intramolecular cycloaddition and ring transformation principles.

Development of Tricyclic Amine Precursors and Building Blocks

This compound and its derivatives serve as versatile building blocks for the construction of more complex molecules. cymitquimica.com Their rigid, three-dimensional structure is desirable in drug discovery for creating compounds with improved pharmacological properties.

These tricyclic amines can be used as precursors in a variety of chemical reactions. For instance, the hydroxyl-containing analogue, tricyclo[3.2.1.0(2,4)]octan-6-ol, is a valuable tool for studying complex organic reactions due to the reactivity of its hydroxyl group in oxidation and reduction reactions. Similarly, the ketone derivative, tricyclo(3.2.1.02,4)octan-8-one, is of interest in pharmaceuticals and materials science. ontosight.ai The synthesis of these functionalized tricyclic compounds often involves multi-step processes including cyclization and rearrangements. ontosight.ai

The development of synthetic routes to these and other functionalized tricyclo[3.2.1.0,2,4]octanes is crucial for their application as building blocks in the synthesis of new materials and biologically active compounds. researchgate.net

Chemical Reactivity and Mechanistic Insights of Tricyclo 3.2.1.0,2,4 Octan 3 Amine Systems

Reactions Involving the Strained Cyclopropane (B1198618) Moiety

The high degree of strain within the cyclopropane ring of the tricyclo[3.2.1.0,2,4]octane system is a primary driver of its chemical behavior. This strain energy is released in reactions that lead to the cleavage of one of the cyclopropyl (B3062369) C-C bonds.

The cyclopropane ring in tricyclo[3.2.1.0,2,4]octane derivatives exhibits quasi-unsaturated character, making it susceptible to attack by electrophiles. This interaction typically leads to the opening of the three-membered ring to relieve ring strain and form a more stable carbocationic intermediate, which is then trapped by a nucleophile. canterbury.ac.nz

Theoretical and experimental studies on the parent endo- and exo-tricyclo[3.2.1.0,2,4]octane have been conducted to understand the mechanisms of electrophilic addition. canterbury.ac.nz For instance, the reaction of 2-methyl-endo-tricyclo[3.2.1.0,2,4]octane with bromine in methanol (B129727) results in products formed by the rupture of the C2-C4 bond. This proceeds via corner attack of the bromine electrophile, leading to inversion of configuration at the site of attack. acs.org The resulting carbocation is then captured by the solvent (methanol).

The presence of an amine group at C-3, as in tricyclo[3.2.1.0,2,4]octan-3-amine, would be expected to influence the course of these reactions. The nitrogen atom's lone pair can direct or participate in the reaction, potentially affecting the stability of intermediates and the nature of the final products. Acid-catalyzed nucleophilic addition is a known method for the interconversion of related tricyclo[3.2.1.0,2,7]octane systems to the bicyclo[3.2.1]octane framework, suggesting a similar reactivity pattern for the C-3 amine derivative. nih.gov

Table 1: Products of Electrophilic Addition to a Tricyclo[3.2.1.0,2,4]octane Derivative

ReactantElectrophile/SolventMajor ProductsObservationReference
2-methyl-endo-tricyclo[3.2.1.0,2,4]octaneBr₂ / CCl₄2-exo,3-endo-dibromo-2-endo-methylbicyclo[3.2.1]octaneAddition across C2-C3 with ring opening. acs.org
2-methyl-endo-tricyclo[3.2.1.0,2,4]octaneBr₂ / CH₃OH4-endo-bromo-2-exo-methoxy-2-endo-methylbicyclo[3.2.1]octaneCorner attack at C2, C2-C4 bond rupture, and solvent capture. acs.org
2-methyl-endo-tricyclo[3.2.1.0,2,4]octaneBr₂ / CH₃OH4-endo-bromo-2-endo-methoxy-2-exo-methylbicyclo[3.2.1]octaneCorner attack at C2, C2-C4 bond rupture, and solvent capture. acs.org

The cleavage of the cyclopropane ring in tricyclo[3.2.1.0,2,4]octane systems is highly dependent on the substitution pattern and the nature of the attacking electrophile. The regioselectivity concerns which of the three C-C bonds of the cyclopropane ring is broken, while stereospecificity relates to the configuration of the resulting product.

Studies on substituted tricyclo[3.2.1.0,2,4]octanes show that electrophilic attack often occurs at the most substituted cyclopropyl bond, leading to the formation of a more stable carbocation intermediate. canterbury.ac.nz The stereochemical outcome is also specific; for example, bromine addition to several tricyclo[3.2.1.0,2,4]octane derivatives occurs with inversion of configuration at the site of electrophilic attack. canterbury.ac.nz This suggests a backside attack mechanism on the C-C bond being cleaved.

The specific bond that cleaves (e.g., C2-C3, C2-C4, or C3-C4) is influenced by factors that stabilize the transition state. In the case of this compound, the position of the amine group on the cyclopropane ring itself makes it a powerful directing group. Protonation of the amine under acidic conditions would create a strong electron-withdrawing group, likely influencing which cyclopropyl bond is most susceptible to cleavage.

The cyclopropane ring in the tricyclo[3.2.1.0,2,4]octane framework can act as a neighboring group, participating in reactions at other centers within the molecule through homoconjugation. This phenomenon involves the through-space interaction of the Walsh orbitals of the cyclopropane ring with a developing p-orbital, such as in a carbocation.

This participation is particularly evident in the solvolysis of derivatives like endo-tricyclo[3.2.1.0,2,4]octan-anti-8-ol sulfonate esters. The cyclopropane ring provides significant anchimeric assistance, accelerating the rate of solvolysis compared to systems where such participation is absent. acs.orgcolab.ws This interaction leads to the formation of delocalized, non-classical carbocation intermediates. arkat-usa.org Computational studies have shown that in the cation derived from tricyclo[3.2.1.0,2,4]octane, there is a significant decrease in the C4-C6 internuclear distance and a lengthening of the C2-C4 and C3-C4 bonds, indicative of strong homoconjugative stabilization. arkat-usa.org The C-3 amine group, particularly in its protonated form, could modify the extent of this participation by altering the electronic properties of the cyclopropane ring.

Rearrangement Mechanisms within the Tricyclo[3.2.1.0,2,4]octane Framework

The strained nature of the tricyclo[3.2.1.0,2,4]octane skeleton makes it prone to various rearrangement reactions, which often proceed through carbocationic or carbene intermediates to yield more stable bicyclic or monocyclic structures.

Carbenes generated within the tricyclo[3.2.1.0,2,4]octane framework are highly reactive species that undergo rapid rearrangement. For example, endo-tricyclo[3.2.1.0,2,4]octan-8-ylidene, a carbene generated at the C-8 position, is considered a "foiled carbene". researchgate.net The neighboring endo-fused cyclopropane ring interacts with the vacant p-orbital of the carbene center. researchgate.netresearchgate.net This interaction promotes isomerization and rearrangement rather than typical carbene insertion or addition reactions.

Thermolysis of the tosylhydrazone sodium salt of endo-tricyclo[3.2.1.0,2,4]octan-8-one generates this carbene, which rearranges to a variety of products including cyclohepta-1,4-diene, cyclohepta-1,3-diene, and bicyclo[3.3.0]octadiene isomers. researchgate.net This contrasts sharply with the exo-isomer, which yields different products, highlighting the critical role of stereochemistry in directing these rearrangements. researchgate.net While this research focuses on a carbene at C-8, a carbene generated at C-3 would be expected to undergo its own unique set of rearrangements, dictated by its proximity to the different rings of the framework.

Table 2: Product Distribution from Rearrangement of Tricyclo[3.2.1.0,2,4]octan-8-ylidene Isomers

Carbene PrecursorMajor Rearrangement ProductsYield (%)Reference
endo-Tricyclo[3.2.1.0,2,4]octan-8-one tosylhydrazoneCyclohepta-1,4-diene14 researchgate.net
Bicyclo[3.3.0]octa-1,7-diene9.0 researchgate.net
Bicyclo[3.3.0]octa-1,6-diene4.8 researchgate.net
exo-Tricyclo[3.2.1.0,2,4]octan-8-one tosylhydrazoneTricyclo[5.1.0.0¹,⁷]oct-5-ene57 researchgate.net

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The rigid, polycyclic framework of tricyclo[3.2.1.0,2,4]octane can be constructed or modified through such reactions. For instance, intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes can be used to form related tricyclo[3.2.1.0,2,7]octane systems, which can then be converted to the bicyclo[3.2.1]octane core. nih.govresearchgate.net

Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma-bond across a pi-system, are also relevant. youtube.comlibretexts.org While specific examples involving this compound are not prominently documented, the underlying principles apply. For example, the thermal rearrangement of related systems can involve Cope or Claisen-type rearrangements if suitable unsaturation is present. libretexts.org The rigid conformational nature of the tricyclo[3.2.1.0,2,4]octane skeleton would impose significant geometric constraints on the transition states of any potential pericyclic reactions, making certain pathways more favorable than others.

Solvolytic Reactivity and Cationic Rearrangements

The solvolysis of tricyclo[3.2.1.02,4]octane derivatives is characterized by the extensive participation of the cyclopropane ring, leading to complex cationic rearrangements. While specific solvolysis data for tricyclo[3.2.1.02,4]octan-3-amine is not extensively documented, the behavior of related stereoisomeric tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoates and brosylates provides significant insight into the anticipated reactivity. The rates of solvolysis for these systems show a strong dependence on the stereochemistry of the leaving group, highlighting the role of the cyclopropane ring in stabilizing the developing carbocation. acs.orgresearchgate.net

For instance, the solvolysis of endo-anti- and endo-syn-8-tricyclo[3.2.1.02,4]octane derivatives demonstrates extensive homoconjugative participation by the cyclopropane ring. acs.org This participation facilitates the departure of the leaving group and leads to the formation of non-classical carbocations that can undergo rearrangement to more stable species.

The table below summarizes the relative rates of solvolysis for four stereoisomeric tricyclo[3.2.1.02,4]octan-8-yl systems, which can serve as a model for understanding the potential solvolytic behavior of the 3-amino analogue.

IsomerRelative Rate of SolvolysisMajor Rearranged Products
exo-anti1Complex mixture
exo-syn~103Complex mixture
endo-anti~106Rearranged alcohol and p-nitrobenzoate ester
endo-syn~1011Complex mixture

In the case of tricyclo[3.2.1.02,4]octan-3-amine, diazotization of the amine to form a diazonium salt would generate a highly reactive intermediate prone to solvolysis. The resulting carbocation at the C-3 position is expected to undergo significant rearrangements driven by the relief of ring strain and cyclopropyl participation, likely leading to a variety of bicyclic and tricyclic products.

Reactivity Profiles of the Amine Group on a Strained Scaffold

The amine group in tricyclo[3.2.1.02,4]octan-3-amine is directly attached to the strained cyclopropane ring, which influences its nucleophilicity and basicity. The high p-character of the C-C bonds in the cyclopropane ring can affect the hybridization of the nitrogen atom and its ability to donate its lone pair of electrons.

Generally, aminocyclopropanes are versatile building blocks in organic synthesis. rsc.org They can act as nucleophiles, and their reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen or the cyclopropane ring. In the absence of such activating groups, the amine in tricyclo[3.2.1.02,4]octan-3-amine is expected to exhibit typical amine reactivity, such as acylation, alkylation, and reaction with carbonyl compounds to form imines or enamines.

However, the inherent ring strain can also predispose the molecule to ring-opening reactions under certain conditions. For example, Lewis acid-catalyzed reactions of donor-acceptor aminocyclopropanes with electron-rich aromatic compounds, such as indoles, have been reported to proceed via ring-opening to afford γ-amino acid derivatives. acs.org While tricyclo[3.2.1.02,4]octan-3-amine itself is not a classic donor-acceptor system, the strain in the tricyclic framework could facilitate similar ring-opening transformations under appropriate acidic or electrophilic activation.

Studies on Homoaromaticity and Stabilization of Reactive Intermediates

The concept of homoaromaticity, which involves the stabilization of a cyclic system through the delocalization of electrons across one or more non-bonded atoms, is highly relevant to the reactive intermediates derived from the tricyclo[3.2.1.02,4]octane skeleton. The carbocation formed upon departure of a leaving group from the 3-position can be stabilized by the through-space interaction with the cyclopropane ring.

This homoconjugative participation of the cyclopropane ring is a key factor in the enhanced solvolysis rates observed for certain stereoisomers of tricyclo[3.2.1.02,4]octyl derivatives. acs.org The stabilization arises from the overlap of the empty p-orbital of the carbocation with the Walsh orbitals of the cyclopropane ring. This delocalization of positive charge over a larger volume leads to a more stable cationic intermediate. While direct studies on the 3-amino-substituted cation are limited, the principles derived from the parent system are directly applicable.

Novel Reaction Pathways and Cascade Transformations

The unique structural and electronic properties of aminocyclopropanes, particularly their inherent ring strain, make them excellent candidates for novel reaction pathways and cascade transformations. biorxiv.org Recent research has demonstrated that aminocyclopropanes can undergo a variety of transformations, including cycloadditions and radical-mediated ring-openings. rsc.orgnih.gov

One notable example is the dynamic kinetic asymmetric [3+2] annulation reaction of aminocyclopropanes with enol ethers or aldehydes, catalyzed by a copper-bisoxazoline complex. nih.gov This reaction provides access to enantioenriched cyclopentyl- and tetrahydrofurylamines, which are valuable building blocks in medicinal chemistry. The application of such a strategy to a rigid, strained system like tricyclo[3.2.1.02,4]octan-3-amine could lead to the synthesis of complex polycyclic nitrogen-containing molecules.

Furthermore, radical-mediated transformations of aminocyclopropanes have emerged as a powerful tool for their ring-opening and functionalization. rsc.org These reactions proceed via the formation of radical intermediates, which can then undergo further reactions to form new C-C or C-heteroatom bonds. Such approaches could unlock new synthetic routes starting from tricyclo[3.2.1.02,4]octan-3-amine, leading to diverse and complex molecular architectures.

Advanced Spectroscopic Characterization and Elucidation of Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of tricyclo[3.2.1.02,4]octane derivatives. The unique spatial arrangement of protons and carbons in this strained ring system gives rise to characteristic chemical shifts and coupling constants, providing deep insights into its structure.

Comprehensive 1D and 2D NMR Techniques for Structural Assignments

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide the foundational information for structural elucidation. In the ¹H NMR spectra of tricyclo[3.2.1.02,4]octane derivatives, the protons on the cyclopropane (B1198618) ring typically appear at high field (low ppm values) due to the anisotropic shielding effects of the ring currents. The bridgehead protons and those on the bicyclo[3.2.1]octane portion of the molecule exhibit complex splitting patterns due to vicinal and long-range couplings.

For instance, in a study of 3-exo-(4-methylphenyl)tricyclo[3.2.1.02,4]octane, the ¹H NMR spectrum showed a complex multiplet for the aromatic protons and characteristic signals for the tricyclic framework. rsc.org The ¹³C NMR spectrum is equally informative, with the cyclopropyl (B3062369) carbons appearing at unusually high field.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these complex signals. Correlation Spectroscopy (COSY) helps identify proton-proton coupling networks, allowing for the tracing of the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are instrumental in piecing together the molecular puzzle. For example, in the study of highly functionalized bicyclo[3.2.1]octane systems derived from tricyclo[3.2.1.02,7]octane precursors, HMQC and NOESY experiments were essential for the unambiguous assignment of all ¹H and ¹³C signals. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Tricyclo[3.2.1.02,4]octane Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
11.16-1.20 (m)28.8H1 to C2, C8
21.02 (d, J=2.4 Hz)18.4H2 to C1, C3, C4
40.74 (d, J=10.4 Hz)18.4H4 to C2, C3, C5
51.30-1.35 (m)29.5H5 to C4, C6
61.46-1.51 (m)36.5H6 to C5, C7
71.46-1.51 (m)36.5H7 to C1, C6, C8
81.30-1.35 (m)27.8H8 to C1, C2, C7

Data is representative and compiled from similar tricyclic systems. rsc.org

Application of NMR for Conformational Analysis and Dynamics

The rigid nature of the tricyclo[3.2.1.02,4]octane system significantly limits its conformational freedom. However, NMR spectroscopy can still provide insights into the preferred conformations of substituents and any subtle dynamic processes. The magnitudes of vicinal coupling constants (³JHH), which can be analyzed using the Karplus equation, offer information about the dihedral angles between adjacent protons.

Furthermore, variable temperature NMR studies can be employed to investigate conformational changes. While the core skeleton is rigid, substituents on the ring may exhibit rotational isomerism that can be studied by monitoring changes in the NMR spectrum as a function of temperature. cdnsciencepub.com

Elucidation of Relative Stereochemistry via NOESY Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the relative stereochemistry of substituents on the tricyclic framework.

For example, a NOESY experiment can distinguish between exo and endo isomers. An exo substituent will show NOE cross-peaks to protons on the same face of the molecule, while an endo substituent will show correlations to protons on the opposite face. In the characterization of complex natural products containing similar tricyclic systems, NOESY is routinely used to establish the relative configuration of multiple stereocenters. For instance, strong NOESY correlations between specific protons can provide definitive evidence for their co-facial relationship. mdpi.comresearchgate.net

X-ray Crystallography for Definitive Structural Determination

While NMR spectroscopy provides a wealth of information about the structure in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including absolute stereochemistry, bond lengths, and bond angles.

Determination of Absolute Stereochemistry

For chiral tricyclo[3.2.1.02,4]octane derivatives, X-ray crystallography on a single crystal can determine the absolute stereochemistry. By using anomalous dispersion effects, typically with a heavy atom present in the structure or by using specific wavelengths of X-rays, the true three-dimensional arrangement of the atoms can be established. This technique was used to confirm the absolute configuration of complex molecules containing related tricyclic systems, providing a benchmark for the stereochemical assignments made by other techniques. rsc.org

Analysis of Bond Lengths, Angles, and Strain

The tricyclo[3.2.1.02,4]octane system is inherently strained due to the presence of the cyclopropane ring fused to the bicyclo[3.2.1]octane framework. X-ray crystallography provides precise measurements of bond lengths and angles, which can be used to quantify this strain.

The C-C bonds within the cyclopropane ring are typically shorter than those in the rest of the carbon skeleton. The bond angles are also significantly distorted from the ideal tetrahedral angle of 109.5°. This structural information is invaluable for understanding the reactivity of these molecules, as the strained bonds are often the sites of chemical reactions. canterbury.ac.nzacs.org

Table 2: Representative Crystallographic Data for a Tricyclo[3.2.1.02,4]octane Derivative

ParameterValue
C1-C2 Bond Length~1.51 Å
C2-C4 Bond Length~1.50 Å
C1-C7 Bond Length~1.54 Å
C2-C3-C4 Bond Angle~60°
C1-C2-C4 Bond Angle~108°
C1-C8-C7 Bond Angle~95°

Data is representative and compiled from studies on similar strained tricyclic systems. canterbury.ac.nzacs.org

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular formula and investigating the structural integrity of Tricyclo[3.2.1.0,2,4]octan-3-amine through its fragmentation pattern.

The molecular formula C₈H₁₃N gives a nominal molecular weight of 123 g/mol . bldpharm.combldpharm.com In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd molecular ion peak (M⁺˙) at m/z 123, which is expected to be clearly visible in the mass spectrum of this cyclic amine. jove.comjove.com

The fragmentation of cyclic amines is dominated by α-cleavage, which involves the fission of a carbon-carbon bond adjacent to the carbon bearing the amino group. acs.orgwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage would involve the breaking of the C2-C3 or C3-C4 bond. Due to the high strain in the tricyclic system, fragmentation pathways that relieve this strain are highly favored. Subsequent loss of small, stable neutral molecules like ethene (C₂H₄) from the ring-opened radical cation is also a common fragmentation route for cyclic amines. acs.org

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data

m/zProposed Fragment IonFormulaFragmentation PathwayRelative Abundance
123Molecular Ion[C₈H₁₃N]⁺˙Ionization of the parent moleculeModerate to Strong
122[M-H]⁺[C₈H₁₂N]⁺Loss of a hydrogen radical from the α-carbonModerate
94[M-C₂H₅]⁺[C₆H₈N]⁺α-cleavage followed by rearrangement and loss of an ethyl radicalStrong (Potential Base Peak)
80[C₆H₈]⁺˙[C₆H₈]⁺˙Loss of the aminomethyl radical (˙CH₂NH₂) after ring openingModerate
56Iminium cation[C₃H₆N]⁺α-cleavage leading to a stable iminium fragmentStrong
44Iminium cation[CH₄N]⁺Cleavage yielding the simplest iminium ionModerate

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the carbon skeleton of this compound.

As a primary amine, the molecule will exhibit characteristic N-H vibrations. libretexts.org In the IR spectrum, two distinct bands are expected for the N-H stretching modes (asymmetric and symmetric) in the 3400-3300 cm⁻¹ region. libretexts.orgias.ac.in An N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹. iitm.ac.in The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region.

The tricyclic alkane framework, which includes a strained cyclopropane ring, will give rise to a series of C-H stretching and bending vibrations. C-H stretching vibrations for the cyclopropyl group are often observed at higher frequencies (>3050 cm⁻¹) compared to the other sp³ C-H bonds in the molecule (typically <3000 cm⁻¹). The complex fingerprint region (below 1500 cm⁻¹) will contain a multitude of C-C stretching and C-H bending modes characteristic of the rigid, strained skeleton. kb.dklookchem.com

Raman spectroscopy is complementary to IR. The symmetric N-H stretching vibration is often strong in the Raman spectrum. Furthermore, the C-C vibrations of the carbocyclic skeleton are typically more intense in the Raman spectrum than in the IR, providing valuable structural information. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (IR and Raman)

Wavenumber (cm⁻¹)Vibration TypeSpectroscopyExpected IntensityNotes
~3380N-H asymmetric stretchIRMediumDoublet with symmetric stretch, characteristic of primary amines. libretexts.org
~3310N-H symmetric stretchIR, RamanMedium (IR), Strong (Raman)Lower frequency peak of the N-H stretching doublet. ias.ac.in
~3060C-H stretch (cyclopropyl)IR, RamanMedium-WeakCharacteristic of C-H bonds on a cyclopropane ring.
2980-2850C-H stretch (alkane)IR, RamanStrongAsymmetric and symmetric stretching of CH₂ and CH groups.
~1610N-H bend (scissoring)IRMedium-StrongCharacteristic deformation for primary amines. iitm.ac.in
1470-1440C-H bend (scissoring)IR, RamanMediumCH₂ deformations of the cyclic framework.
~1150C-N stretchIRMediumC-N bond vibration.
1000-800C-C stretch / Ring modesIR, RamanMedium (Raman)Complex vibrations of the tricyclic skeleton, often strong in Raman.
~850N-H wag (out-of-plane)IRStrong, BroadOften a broad absorption in the IR spectrum of primary amines.

Computational and Theoretical Investigations of Tricyclo 3.2.1.0,2,4 Octan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Tricyclo[3.2.1.0,2,4]octan-3-amine. These methods would be employed to determine its three-dimensional geometry, electron distribution, and thermodynamic stability.

Density Functional Theory (DFT) Applications

DFT would be a primary method used to investigate the electronic structure of this compound. Researchers would typically use various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate properties such as optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information would be crucial for predicting the molecule's reactivity.

Ab Initio Molecular Orbital Studies

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide a more rigorous, albeit computationally expensive, analysis. These studies would offer a higher level of accuracy for the electronic energy and wavefunction, serving as a benchmark for DFT results and providing deeper insights into electron correlation effects within this strained tricyclic system.

Strain Energy Calculations and Aromaticity Assessments

Given its rigid, polycyclic structure containing a cyclopropane (B1198618) ring, this compound is expected to possess significant ring strain. Strain energy would be calculated using homodesmotic or isodesmic reactions. This involves computationally comparing the enthalpy of the molecule to a set of strain-free reference compounds. Understanding the strain energy is key to predicting its kinetic and thermodynamic stability. While not a typical aromatic compound, assessments for any non-conventional aromaticity or through-bond/through-space interactions could also be performed.

Mechanistic Studies and Potential Energy Surface Mapping

Computational methods are invaluable for exploring the potential reaction pathways and mechanisms involving this compound.

Transition State Characterization and Reaction Pathway Analysis

To study a potential reaction, such as N-alkylation or reactions involving the strained cyclopropane ring, computational chemists would map the potential energy surface. This involves locating and characterizing the structures of transition states connecting reactants to products. The activation energies calculated from these transition states would reveal the kinetic feasibility of different reaction pathways. Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition states correctly link the intended reactants and products.

Elucidation of Electronic Effects on Selectivity

In reactions where multiple products are possible (e.g., regioselectivity or stereoselectivity), computational studies would be used to elucidate the controlling factors. By analyzing the electronic properties (like charge distribution and orbital shapes) and steric hindrance of the reactants and transition states, researchers could predict the major product. For instance, the nucleophilicity of the amine's lone pair and the electrophilicity of various parts of the carbon skeleton would be computationally quantified to understand how they direct reaction outcomes.

Topology of Electron Density and Bonding Analysis

Detailed analysis of the electron density topology, which provides insights into the nature of chemical bonds and molecular structure, is not available for this compound.

Atoms in Molecules (AIM) Theory

A critical examination of the compound using AIM theory, which would define atomic interactions and characterize bond critical points, has not been documented in the reviewed literature.

Electron Localization Function (ELF) Studies

Information from ELF studies, which would map the electron localization in the molecular space to provide a detailed picture of bonding and lone pairs, is not available.

Molecular Dynamics and Conformational Studies

There is a lack of published molecular dynamics simulations or detailed conformational analyses for this compound, which would be essential for understanding its dynamic behavior and preferred spatial arrangements.

Without access to specific computational research on this molecule, any attempt to provide the requested data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy.

Applications in Advanced Organic Synthesis and Materials Science Research

Tricyclo[3.2.1.0,2,4]octan-3-amine as a Core Scaffold for Complex Molecular Architectures

The rigid and well-defined geometry of the tricyclo[3.2.1.0,2,4]octane skeleton serves as an excellent foundation for the construction of intricate molecular structures. cymitquimica.com This inherent rigidity is a direct consequence of its fused ring system, which significantly limits conformational flexibility.

The tricyclo[3.2.1.0,2,4]octane framework is a key structural element in several biologically active natural products. researchgate.net Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of these complex targets. The assembly of the bicyclo[3.2.1]octane skeleton, a component of the tricyclic system, is often a critical step in the synthetic route towards tetracyclic diterpenoids. researchgate.net The stereochemical importance of this framework in determining biological activity underscores its significance in natural product synthesis. researchgate.net

This compound serves as a versatile precursor for a diverse range of functionally unique organic compounds. cymitquimica.com Its amine functional group provides a reactive handle for further chemical transformations, allowing for the introduction of various substituents and the construction of more elaborate molecules. molport.com For instance, it can be incorporated into larger structures, such as 5-({tricyclo[3.2.1.0²,⁴]octan-3-yl}amino)pyrazine-2-carbonitrile, to create novel compounds with potential applications in medicinal chemistry. molport.com The stability and defined three-dimensional shape of the tricyclic core are often sought-after features in the design of new bioactive molecules.

Contributions to Development of Novel Synthetic Methodologies

The unique reactivity of the strained tricyclo[3.2.1.0,2,4]octane system has spurred the development of new synthetic methods. Research into the synthesis and chemical transformations of this and related tricyclic systems provides valuable insights into the behavior of strained molecules. lookchem.com For example, the construction of the tricyclo[3.2.1.0²,⁷]octane system, a related framework, has been achieved through a homoallylic cyclization, offering an efficient route to this structural motif. rsc.org Furthermore, studies on the reactions of derivatives, such as the corner bromination of 2-methyl-endo-tricyclo[3.2.1.0]octane, reveal unique reaction pathways and rearrangements, expanding the toolkit of synthetic organic chemists. acs.org

Exploitation of Structural Rigidity and Steric Hindrance in Host-Guest Chemistry and Materials Design

The inherent rigidity and significant steric bulk of the tricyclo[3.2.1.0,2,4]octane framework make it an intriguing component in the fields of host-guest chemistry and materials science. cymitquimica.com The well-defined and non-flexible nature of this scaffold can be used to create specific binding cavities in host molecules, allowing for selective recognition of guest species. This principle is fundamental to the design of molecular sensors and separation agents. In materials science, incorporating this rigid unit into polymers or other materials can impart specific mechanical or thermal properties.

Design of Ligands or Supports with Defined Spatial Orientations for Catalysis

The rigid tricyclic backbone of this compound provides a platform for the design of ligands with precise three-dimensional arrangements of coordinating atoms. This is particularly valuable in the field of asymmetric catalysis, where the spatial orientation of a ligand around a metal center can dictate the stereochemical outcome of a reaction. While specific examples detailing the use of this compound itself as a ligand are not prevalent in the provided search results, the concept of using rigid scaffolds to control ligand geometry is a well-established principle in catalyst design. d-nb.info The defined structure of this amine could be leveraged to create novel chiral ligands for a variety of metal-catalyzed transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Tricyclo[3.2.1.0²,⁴]octan-3-amine, and how do reaction conditions influence product yield?

  • Methodology : The compound’s synthesis often involves reductive amination of tricyclic ketones or alkylation of amines with tricyclic halides. For example, reduction of tricyclo[3.2.1.0²,⁴]octan-3-one using sodium cyanoborohydride in the presence of ammonia can yield the amine. Reaction optimization requires monitoring pH, temperature, and reducing agent stoichiometry .
  • Data Consideration : Gas chromatography (GC) or HPLC should be used to quantify intermediates and final products. Yields are highly sensitive to steric hindrance in the tricyclic framework, necessitating trials with alternative solvents (e.g., THF vs. methanol) .

Q. Which spectroscopic techniques are most reliable for characterizing Tricyclo[3.2.1.0²,⁴]octan-3-amine?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can resolve the compound’s bridgehead hydrogen environments and amine proton shifts. Deuterated chloroform or DMSO-d6 are preferred solvents due to the compound’s low polarity .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing it from structural analogs .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. How does the stereochemical configuration of Tricyclo[3.2.1.0²,⁴]octan-3-amine influence its reactivity in catalytic asymmetric reactions?

  • Experimental Design : Synthesize enantiopure forms via chiral auxiliaries or enzymatic resolution. Test catalytic performance in asymmetric aldol or Mannich reactions using chiral ligands (e.g., BINOL derivatives).
  • Data Analysis : Compare enantiomeric excess (ee) via chiral HPLC or polarimetry. Contradictions in reactivity (e.g., unexpected racemization) may arise from bridgehead strain; molecular dynamics simulations can model steric effects .

Q. What computational strategies are effective for predicting the stability and tautomeric forms of Tricyclo[3.2.1.0²,⁴]octan-3-amine?

  • Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate energy minima for possible tautomers. Solvent effects (e.g., PCM models) should be included to assess protonation states in aqueous vs. nonpolar media .
  • Validation : Compare computed IR/Raman spectra with experimental data. Discrepancies may indicate neglected dispersion forces or solvent interactions .

Q. How can researchers resolve contradictions in reported biological activity data for Tricyclo[3.2.1.0²,⁴]octan-3-amine derivatives?

  • Approach : Conduct a systematic review of literature (similar to ’s protocol for TMAO), prioritizing studies with rigorous controls (e.g., dose-response curves, purity validation via LC-MS).
  • Statistical Analysis : Apply meta-analysis tools to identify confounding variables (e.g., cell line variability, impurity interference). Reproduce key assays (e.g., enzyme inhibition) under standardized conditions .

Q. What strategies mitigate degradation of Tricyclo[3.2.1.0²,⁴]octan-3-amine during long-term storage?

  • Methodology :

  • Stability Testing : Store samples under inert gas (N₂/Ar) at −20°C and assess degradation via periodic HPLC. Compare degradation products (e.g., oxidation to nitroxides) using LC-MS .
  • Additives : Include radical scavengers (e.g., BHT) or desiccants to inhibit oxidative or hydrolytic pathways .

Data Analysis and Reproducibility

Q. How should researchers design experiments to account for batch-to-batch variability in synthetic yields?

  • Experimental Design : Use factorial design (e.g., Taguchi methods) to test variables like reagent purity, mixing rate, and temperature. ANOVA identifies critical factors affecting reproducibility .
  • Documentation : Report detailed reaction logs, including lot numbers of reagents and equipment calibration records, to enable replication .

Tables for Comparative Analysis

Analytical Technique Application Key Parameters References
¹H NMRStructural confirmationChemical shifts (δ 1.5–3.0 ppm for bridgehead H)
HR-MSMolecular ion validationm/z 138.1152 (calculated for C₈H₁₃N)
X-ray CrystallographyAbsolute configuration determinationSpace group, R-factor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.